(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule featuring an indole core and a piperazine moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution, where a halogenated indole derivative reacts with 3-methoxyphenylpiperazine.
Methanone Formation: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the indole-piperazine intermediate and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indole derivatives can act as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Pharmaceuticals: Investigated for use in drugs targeting neurological disorders and inflammation.
Industry
Dyes and Pigments: Used in the production of dyes due to its stable chromophore.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Binds to enzymes and receptors, modulating their activity.
Pathways Involved: Inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1H-indole-2-carboxylic acid: Similar indole core but different functional groups.
1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy groups and piperazine moiety.
Uniqueness
Structural Complexity: The combination of an indole core with a piperazine moiety and multiple methoxy groups makes it unique.
Biological Activity: Exhibits a broader range of biological activities compared to simpler indole derivatives.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O4/c1-24-19(15-18-20(29-3)8-9-21(30-4)22(18)24)23(27)26-12-10-25(11-13-26)16-6-5-7-17(14-16)28-2/h5-9,14-15H,10-13H2,1-4H3 |
InChI Key |
SDQRMVRIXBLEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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